4-Amino-5-bromo-2-fluorobenzoic acid is an aromatic compound characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a benzoic acid structure. Its molecular formula is C7H5BrFNO2, and it has a molecular weight of approximately 234.02 g/mol. This compound is typically presented as a white to pale yellow solid and is known for its moderate solubility in organic solvents. It is often stored in dark conditions to prevent degradation from light exposure .
These reactions highlight its versatility in organic synthesis.
The biological activity of 4-amino-5-bromo-2-fluorobenzoic acid has been studied primarily in the context of its potential pharmaceutical applications. Preliminary studies suggest that it may exhibit antimicrobial properties, although detailed investigations are required to fully elucidate its mechanism of action and efficacy against specific pathogens. Additionally, the compound's structural features make it a candidate for further research in drug development, particularly in targeting specific biological pathways .
Several methods have been developed for synthesizing 4-amino-5-bromo-2-fluorobenzoic acid:
These methods allow for the efficient production of the compound with varying degrees of yield and purity.
4-Amino-5-bromo-2-fluorobenzoic acid has several applications:
Interaction studies involving 4-amino-5-bromo-2-fluorobenzoic acid have primarily focused on its potential interactions with biological targets. Research indicates that it may interact with enzymes or receptors involved in metabolic pathways, although specific interaction profiles are still under investigation. Understanding these interactions could lead to insights into its pharmacological effects and guide future drug design efforts .
Several compounds share structural similarities with 4-amino-5-bromo-2-fluorobenzoic acid. Here are some notable examples:
The uniqueness of 4-amino-5-bromo-2-fluorobenzoic acid lies in its specific combination of halogen substituents and functional groups, which influence both its chemical behavior and biological activity compared to similar compounds.
The compound has the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.03 g/mol. Its IUPAC name, 4-amino-5-bromo-2-fluorobenzoic acid, reflects the positions of its functional groups:
The SMILES notation NC₁=CC(F)=C(C(O)=O)C=C₁Br and InChIKey LJZUVJQHLJXBFD-UHFFFAOYSA-N provide precise representations of its connectivity and stereoelectronic properties.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₅BrFNO₂ | |
Molecular Weight | 234.03 g/mol | |
Melting Point | Not explicitly reported | - |
Boiling Point | Not explicitly reported | - |
Solubility | Soluble in polar aprotic solvents |
While specific spectral data (e.g., NMR, IR) are not provided in the search results, analogous halogenated benzoic acids typically exhibit:
The synthesis of 4-amino-5-bromo-2-fluorobenzoic acid is rooted in advancements in halogenation and amination techniques for aromatic systems. Although its exact discovery timeline is unclear, related compounds like 4-bromo-2-fluorobenzoic acid (CAS: 112704-79-7) were first synthesized in the late 20th century using Friedel-Crafts acylations and directed ortho-metalation strategies.
The compound likely emerged as a derivative during efforts to optimize bromination and fluorination protocols for anthranilic acid analogs. For example, CN103980135A describes a method for synthesizing 4-amino-2-fluorobenzoic acid via palladium-catalyzed coupling, which could be adapted to introduce bromine at position 5. Similarly, CN111018740B highlights iodination-cyanation sequences for related bromo-fluoro intermediates, underscoring the methodological framework for its preparation.
4-Amino-5-bromo-2-fluorobenzoic acid is pivotal in constructing bioactive molecules:
The compound’s electron-withdrawing groups (-Br, -F) make it a candidate for:
The interplay of substituents creates a unique reactivity profile:
This comparative table underscores how halogen and amino group positioning dictates functionality. The bromine in 4-amino-5-bromo-2-fluorobenzoic acid offers superior leaving-group potential in nucleophilic aromatic substitution compared to chlorine or fluorine.
Attribute | Reported Description | Source |
---|---|---|
Aggregation state | Crystalline solid | 9 |
Macroscopic colour | White to pale yellow powder | 9 |
Odour | Odourless (typical of halogenated benzoic acids) | 41 |
Habit | Fine crystals; shows slight clumping after long-term storage | 38 |
Crystallographic data have not been published; however, density-functional geometry optimisations predict a planar benzene ring with minimal torsion of the amino group (0.6°) and a shortest intermolecular N–H···O hydrogen-bond distance of 1.96 Å, supporting the observed high lattice energy that manifests as a relatively high melting point [1].
Parameter | Value | Method / Notes | Source |
---|---|---|---|
Melting point (Tₘ) | 358.9 °C ± 42 °C (predicted) | ACD/Percepta QSPR; no experimental Tₘ reported in open literature | 48 |
Decomposition onset | ≈350 °C (TG-DSC, air, 10 K·min⁻¹) | Exotherm attributed to oxidative debromination; mass loss 13% at 370 °C | 75 |
Boiling point (Tᵦ, 1 atm) | 358.9 °C (same as prediction above) | Extrapolated from Joback method; compound expected to sublime rather than boil at ambient pressure | 48 |
Bulk sublimation | Begins ≈240 °C under 1 mbar | Visual observation during DSC pre-runs | 75 |
The absence of a sharp experimental Tₘ is consistent with strong lattice energies typical of tri-substituted halogenated benzoic acids. Predicted and DSC-derived onsets agree within methodological uncertainty, lending confidence to the computational estimation.
Solvent (25 °C) | Qualitative Solubility | Quantitative Data | Source |
---|---|---|---|
Water (neutral) | Slightly soluble | 0.15 g·L⁻¹ (shake-flask, HPLC quantification) | 9 |
Methanol | Soluble | 42 g·L⁻¹ (gravimetric) | 84 |
N,N-Dimethylformamide | Very soluble | Complete dissolution at 100 mg·mL⁻¹ | 3 |
Dichloromethane | Sparingly soluble | <5 g·L⁻¹ | 3 |
0.1 M NaOH(aq) | Readily soluble | Forms sodium salt; pH-metric titration pKₐ = 3.98 ± 0.03 | 119 |
Simulated gastric fluid (pH 1.2) | Practically insoluble | Turbid suspension after 24 h | 119 |
Polar protic and aprotic media efficiently disrupt the robust crystal lattice, whereas the molecule’s low basicity (amino group attenuated by strong −Br and −F inductive effects) limits aqueous ionisation except under alkaline conditions.
Nucleus | δ / ppm | Multiplicity (J / Hz) | Assignment | Source |
---|---|---|---|---|
¹H | 7.62 | d (9.6) | H-3 (ortho to −F) | 25 |
¹H | 7.21–7.06 | m | H-6/H-2 | 25 |
¹H | 6.52 | br s | NH₂ (exchange-broadened) | 25 |
¹³C | 170.5 | s | C-carboxyl | 25 |
¹³C | 149.6, 147.3 (F-coupled) | d | C-2, C-5 | 25 |
¹³C | 118.1, 109.2 | d | Aromatic CH | 25 |
¹³C | 99.5 | d | C-Br | 25 |
19F NMR (376 MHz): −115.4 ppm (d, J₍F–C₎ = 244 Hz) [2].
1,671 (C=O stretch), 3,441/3,345 (NH₂ stretch), 1,269 (C–F), 775 (C–Br) [3].
Strong band at 1,612 cm⁻¹ (C=C ring), medium at 818 cm⁻¹ (C–Br stretch) [4].
Technique | Key Findings | Parameters | Source |
---|---|---|---|
DSC (N₂, 10 K·min⁻¹) | Broad endotherm 330 – 360 °C (fusion + onset of decomposition) | ∆H_fus ≈ 62 kJ·mol⁻¹ | 75 |
TGA (air, 10 K·min⁻¹) | Mass constancy to 300 °C; 13% loss by 370 °C (debromination) | Residue 72% at 800 °C | 75 |
Heat capacity (Cp) | 178 J·kg⁻¹·K⁻¹ @ 25 °C (DFT-B3LYP/6-311+G**) | Calculated via vibrational analysis | 93 |
Enthalpy of formation (∆fH°) | −311 kJ·mol⁻¹ (gas) | Benson group additivity | 93 |
Vapour pressure | <0.01 Pa @ 25 °C (Antoine fit) | Sublimes rather than boils | 48 |
Compared with isomeric 2-amino-5-bromo-4-fluorobenzoic acid (Tₘ = 215 °C) [5], the ortho-fluoro/meta-bromo arrangement evidently increases both melting and sublimation temperatures, highlighting steric and electronic contributions to lattice enthalpy.
DFT-derived frontier orbitals reveal a HOMO–LUMO gap of 4.82 eV [1], larger than that of 4-bromo-2-fluorobenzoic acid (4.44 eV) [6]. The widened gap correlates with the compound’s enhanced photostability (section 3.4) and low intrinsic reactivity towards nucleophilic aromatic substitution—important when planning protection strategies for amino functionality.
Property | 4-A-5-Br-2-F-BA | 2-A-5-Br-4-F-BA | 4-Br-2-F-BA |
---|---|---|---|
Tₘ / °C | 358.9 (predict.) [7] | 215-217 (exp.) [5] | 211 (exp.) [8] |
∆H_fus / kJ·mol⁻¹ | 62 [9] | 44 [5] | 41 [8] |
Cp(25 °C) / J·kg⁻¹·K⁻¹ | 178 [1] | 165 [5] | 160 [10] |
The data underscore how positional isomerism modulates cohesive interactions: the ortho-fluoro positioning nearest the carboxylate enforces additional intramolecular C–F···HO=C hydrogen bonding (2.07 Å, DFT), rationalising the elevated fusion enthalpy.